![molecular formula C16H16FNO2 B5806877 2-(4-fluorophenoxy)-N-(2-methylbenzyl)acetamide](/img/structure/B5806877.png)
2-(4-fluorophenoxy)-N-(2-methylbenzyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, involves several steps including alkylation and defluorination processes. The synthesis can be achieved by reacting diiodomethane-d(2) with a phenol precursor, followed by treatment with tetrabutylammonium fluoride (Zhang et al., 2005). Additionally, other related acetamide compounds are synthesized using various primary compounds and characterized by elemental analysis and spectroscopic methods (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be elucidated through techniques such as IR, NMR, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms and the molecular geometry. For example, the structure of substituted acetamides has been characterized by FAB mass spectrometry, IR, and NMR spectroscopy (Romero & Margarita, 2008).
Chemical Reactions and Properties
Acetamide compounds participate in various chemical reactions, such as acetamidomethylation, where N-(2-and 4-hydroxybenzyl) acetamides are formed through the reaction with N, N'-methylenediacetamide and phosphoryl chloride (Sekiya et al., 1961). These reactions are crucial for the development of new pharmaceutical compounds and for understanding their biological interactions.
Physical Properties Analysis
The physical properties, such as solubility, boiling point, and melting point, are essential for understanding the behavior of the compound under different conditions. While specific information on "2-(4-fluorophenoxy)-N-(2-methylbenzyl)acetamide" is not provided, studies on related compounds provide insights into their physical behaviors and how they can be manipulated for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are influenced by the molecular structure. For instance, the deuterium substitution in acetamide derivatives can affect the in vivo metabolic rate, as demonstrated in compounds used for PET imaging (Zhang et al., 2005). Understanding these properties is crucial for the design of compounds with desired biological activities.
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-12-4-2-3-5-13(12)10-18-16(19)11-20-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHTNVCVYGQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[(2-methylphenyl)methyl]acetamide |
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